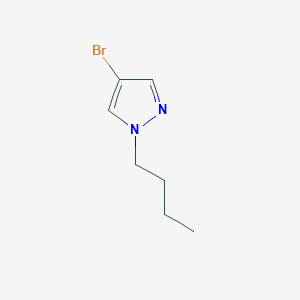
4-Bromo-1-butyl-1H-pyrazole
Descripción general
Descripción
The compound "4-Bromo-1-butyl-1H-pyrazole" is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromine atom at the fourth position and the butyl group at the first position on the pyrazole ring suggests that this compound could serve as an intermediate for further chemical synthesis and modifications due to the reactive nature of the bromine atom .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves a one-pot, four-step sequence that includes Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling. This method benefits from sequential catalysis, eliminating the need for additional palladium catalysts in the final step . Another method utilizes a copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, providing a regioselective synthesis of bromopyrazoles . Additionally, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed, featuring a selective Sandmeyer reaction, which is a versatile intermediate for further synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a 5-membered ring containing nitrogen atoms. The substitution of the pyrazole ring with various groups, such as the bromine atom and the butyl group in "4-Bromo-1-butyl-1H-pyrazole," influences the chemical reactivity and the potential applications of these compounds. The structure of synthesized compounds is typically confirmed using spectroscopic methods such as IR, ^1H NMR, ^13C NMR, mass, and elemental analysis .
Chemical Reactions Analysis
Pyrazole derivatives, including "4-Bromo-1-butyl-1H-pyrazole," can undergo a variety of chemical reactions. The bromine atom is a reactive site that can participate in further substitution reactions, such as Suzuki-Miyaura coupling, to introduce different substituents onto the pyrazole ring . The butyl group can also influence the solubility and steric properties of the molecule, affecting its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and boiling point. For instance, the presence of a butyl group might increase the hydrophobic character of the compound. The bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The fluorescent properties of some pyrazole derivatives, as mentioned in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, indicate potential applications in materials science, such as in the development of fluorescent probes .
Aplicaciones Científicas De Investigación
Structural and Tautomerism Studies
- Structure and Tautomerism: The study of tautomerism in solid state and solution of 4-bromo-1H-pyrazoles, including 4-Bromo-1-butyl-1H-pyrazole, reveals insights into their structural properties. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used to understand the predominance of certain tautomers, which are significant in understanding the chemical properties and potential applications of these compounds (Trofimenko et al., 2007).
Synthesis and Chemical Analysis
- Novel Synthesis Techniques: Research on novel synthesis methods for derivatives of 4-Bromo-1-butyl-1H-pyrazole, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, highlights advancements in efficient chemical synthesis. These methods offer more versatile pathways for the production of 4-Bromo-1-butyl-1H-pyrazole derivatives (Bobko et al., 2012).
Pharmaceutical Applications
- Analgesic and Other Activities: Certain derivatives of 4-Bromo-1-butyl-1H-pyrazole have shown remarkable analgesic activity in mice, along with moderate hypotensive, bradycardiac, anti-inflammatory activities, and other medical applications (Bondavalli et al., 1988).
Antibacterial and Antifungal Activities
- Antimicrobial Properties: Research indicates that certain derivatives of 4-Bromo-1-butyl-1H-pyrazole exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Nonlinear Optical Studies
- Optical Properties: A study on the nonlinear optical properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related derivative, suggests that these compounds can be important in materials science, especially in the development of materials with specific optical characteristics (Tamer et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZNMXVEOCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650098 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butyl-1H-pyrazole | |
CAS RN |
957062-61-2 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




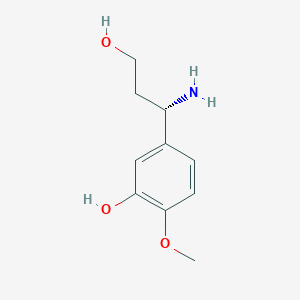
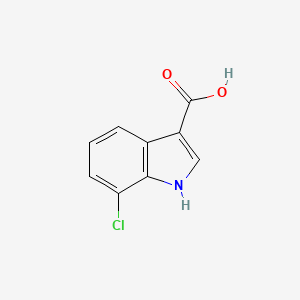
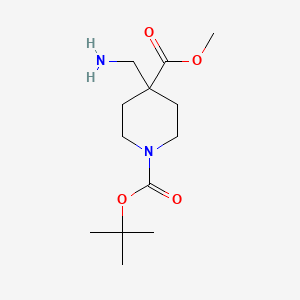
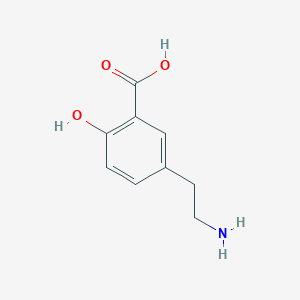
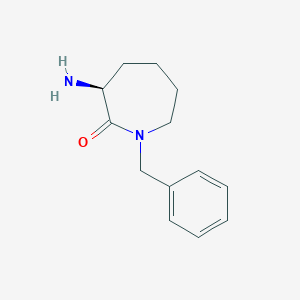
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)
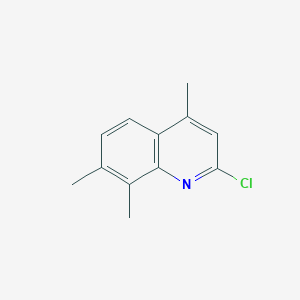
![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
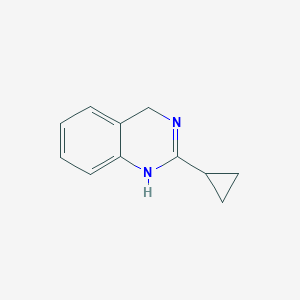
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

